6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is an organic compound characterized by the molecular formula and a molecular weight of 216.67 g/mol. This compound is notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structure allows it to serve as a building block for synthesizing more complex molecules and exploring potential biological activities, including antimicrobial and anticancer properties.
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is derived from the reaction of pyridazine derivatives with piperazine. It falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their structure. The presence of the piperazine ring contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields of research.
The synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride typically involves several steps:
In industrial contexts, continuous flow synthesis may be employed for scalability, allowing for enhanced control over reaction parameters and improved yields.
The molecular structure of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride features a pyridazin-3-ol core substituted with a piperazine moiety. The compound's structural formula can be represented as follows:
This structure includes:
The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes or receptors by binding to them, influencing various biochemical processes. While specific pathways are still being researched, preliminary studies indicate potential effects on cellular signaling pathways related to antimicrobial and anticancer activities .
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride typically appears as a white crystalline solid. Its solubility profile indicates good solubility in polar solvents such as water and methanol, which aids in its application in various laboratory settings.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or strong oxidizing agents. Its reactivity profile allows it to participate in diverse chemical transformations, making it valuable for synthetic chemistry applications .
6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride has several notable applications:
Piperazine-pyridazine hybrids exploit the conformational flexibility of piperazine and the hydrogen-bonding capacity of pyridazine to optimize pharmacokinetics and target binding. Piperazine serves as a pharmacophore amplifier, enhancing solubility and permitting structural diversification via N-alkylation or N-acylation. Pyridazine contributes dipole interactions and π-stacking capabilities, critical for ATP-binding site penetration in kinases [5]. Clinical successes underpinning this scaffold include:
Table 2: Clinically Approved Piperazine-Containing Kinase Inhibitors
Drug (Approval Year) | Therapeutic Target | Indication | Structural Motif |
---|---|---|---|
Palbociclib (2015) | CDK4/6 | Metastatic breast cancer | Piperazine-pyrimidine |
Ribociclib (2017) | CDK4/6 | Metastatic breast cancer | Piperazine-pyridopyrimidine |
Entrectinib (2019) | ALK/ROS1/Trk kinases | NSCLC* | Piperazine-aryl linker |
Avapritinib (2020) | PDGFRα | Gastrointestinal stromal tumors | Piperazine-pyrimidine |
*NSCLC: Non-small cell lung cancer
The pharmacological profile of 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride arises from stereoelectronic optimization of its hybrid scaffold:
Table 3: Impact of Key Structural Modifications on Target Engagement
Modification Site | Chemical Change | Target Affinity Shift | Functional Outcome |
---|---|---|---|
Piperazine N4-position | Acylation (e.g., acetyl) | Reduced kinase off-target effects | Improved CDK12/Cyclin K selectivity |
Pyridazine C3-position | Chlorination | Enhanced BRG1/BRM inhibition | Chromatin remodeling blockade |
Piperazine C2/C3 | Methylation | Altered metabolic stability | Extended plasma half-life |
Despite advances, critical limitations persist in exploiting 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride:
Table 4: Priority Research Directions
Knowledge Gap | Experimental Approach | Expected Impact |
---|---|---|
Ternary complex stability | Cryo-EM of compound-CDK12-DDB1 complexes | Rational molecular glue design |
Metabolic pathways | LC-MS/MS metabolite profiling | Mitigation of oxidative liabilities |
Polypharmacology | Chemoproteomic mapping | Identification of non-kinase targets (e.g., phosphodiesterases) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3